molecular formula C17H23NO4 B13621104 2-N-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

2-N-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B13621104
M. Wt: 305.4 g/mol
InChI Key: ULPGYWQBGFYGRY-UHFFFAOYSA-N
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Description

2-[(tert-butoxy)carbonyl]-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxy)carbonyl]-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the protection of the amine group in the tetrahydroisoquinoline structure. One common method is to react the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently . These systems allow for continuous production and can be more efficient and versatile compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxy)carbonyl]-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the structure, particularly the Boc group.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.

Scientific Research Applications

2-[(tert-butoxy)carbonyl]-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions, allowing for selective functionalization. This property is particularly useful in multi-step synthetic processes where selective protection and deprotection are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(tert-butoxy)carbonyl]-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid apart is its specific structure, which combines the Boc protecting group with a tetrahydroisoquinoline scaffold. This unique combination allows for specific applications in the synthesis of complex molecules and pharmaceuticals.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-10-17(4,5)12-9-7-6-8-11(12)13(18)14(19)20/h6-9,13H,10H2,1-5H3,(H,19,20)

InChI Key

ULPGYWQBGFYGRY-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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